molecular formula C44H38N6 B280466 2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole

2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole

Katalognummer: B280466
Molekulargewicht: 650.8 g/mol
InChI-Schlüssel: HJWOAOPDMJTTCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole, also known as BIBX1382, is a synthetic compound that belongs to the class of selective epidermal growth factor receptor (EGFR) tyrosine kinase inhibitors. It has shown potential in the treatment of various types of cancers, including non-small cell lung cancer, breast cancer, and head and neck cancer.

Wirkmechanismus

2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole works by binding to the ATP-binding site of EGFR, which prevents the activation of downstream signaling pathways that promote cell growth and survival. This results in the inhibition of cell proliferation and induction of apoptosis in cancer cells. This compound has also been shown to inhibit the activity of other receptors that are involved in cancer cell growth, such as HER2 and HER4.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that it inhibits the growth and proliferation of cancer cells in a dose-dependent manner. It has also been shown to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for the elimination of damaged or abnormal cells. In vivo studies have shown that this compound can inhibit tumor growth and sensitize cancer cells to radiation therapy.

Vorteile Und Einschränkungen Für Laborexperimente

2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole has several advantages for lab experiments. It is a highly specific inhibitor of EGFR and has minimal off-target effects, which makes it a valuable tool for studying the role of EGFR in cancer cell growth and proliferation. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, this compound has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to administer in vivo. It also has a short half-life, which requires frequent dosing in animal studies.

Zukünftige Richtungen

There are several future directions for the research and development of 2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole. One direction is to optimize the synthesis method to improve the yield and purity of the final product. Another direction is to develop more potent and selective inhibitors of EGFR that have improved pharmacokinetic properties. Additionally, future studies could investigate the potential of this compound in combination therapy with other anticancer agents, such as chemotherapy and immunotherapy. Finally, further research is needed to fully understand the mechanism of action of this compound and its potential for the treatment of various types of cancers.

Synthesemethoden

2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole can be synthesized using a multi-step process that involves the coupling of various reagents. The first step involves the reaction of 2-butyl-1H-benzimidazole with 4-bromomethylbiphenyl in the presence of a catalyst. The resulting product is then reacted with 2-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-boronic acid in the presence of a palladium catalyst to obtain this compound. The purity and yield of the final product can be improved by using various purification techniques such as column chromatography and recrystallization.

Wissenschaftliche Forschungsanwendungen

2-Butyl-1-[(2'-(2-triphenylmethyl-2H-tetrazol-5-yl)biphenyl-4-yl)methyl]benzimidazole has been extensively studied for its potential in the treatment of various types of cancers. It has been shown to inhibit the growth of cancer cells by blocking the activity of EGFR, which is a receptor that plays a key role in the growth and proliferation of cancer cells. This compound has also been shown to sensitize cancer cells to radiation therapy, making it a promising candidate for combination therapy.

Eigenschaften

Molekularformel

C44H38N6

Molekulargewicht

650.8 g/mol

IUPAC-Name

2-butyl-1-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole

InChI

InChI=1S/C44H38N6/c1-2-3-27-42-45-40-25-15-16-26-41(40)49(42)32-33-28-30-34(31-29-33)38-23-13-14-24-39(38)43-46-48-50(47-43)44(35-17-7-4-8-18-35,36-19-9-5-10-20-36)37-21-11-6-12-22-37/h4-26,28-31H,2-3,27,32H2,1H3

InChI-Schlüssel

HJWOAOPDMJTTCO-UHFFFAOYSA-N

SMILES

CCCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8

Kanonische SMILES

CCCCC1=NC2=CC=CC=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.